Home > Products > Screening Compounds P94590 > Daclatasvir RRRR Isomer
Daclatasvir RRRR Isomer - 1417333-58-4

Daclatasvir RRRR Isomer

Catalog Number: EVT-1487130
CAS Number: 1417333-58-4
Molecular Formula: C₄₀H₅₀N₈O₆
Molecular Weight: 738.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Daclatasvir RRRR Isomer, also known as Daclatasvir RRRR Isomer Enantiomer, is a chemical compound with the molecular formula C40H50N8O6 . It is a variant of Daclatasvir, a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections .

Synthesis Analysis

A novel and green method has been reported for the synthesis of the stereoisomers of daclatasvir, an antiviral agent . This work mainly explains the synthesis and characterization of two stereoisomers (S,S,R,S) and (R,S,R,R) of daclatasvir . The slow addition procedure was designed to get high yields in the presence of green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol .

Molecular Structure Analysis

The molecular structure of Daclatasvir RRRR Isomer is complex, with multiple rings and functional groups . It contains biphenyl, imidazole, and pyrrolidine groups, among others . The structure is symmetrical, which complements the dimeric nature of the NS5A protein, a nonstructural protein encoded by HCV .

Chemical Reactions Analysis

During the optimization campaign of Daclatasvir, it was observed that some members of the chemotype underwent a radical dimerization under the assay conditions . This redirected the effort to focus on palindromic molecules, a species subsequently shown to complement the dimeric nature of the NS5A protein .

Physical And Chemical Properties Analysis

Daclatasvir is an ionizable weak base with Pka values of 5.6 and 4.9 (for two imidazole groups); thus, the aqueous solubility is affected by changes in pH . The solubility of Daclatasvir decreases at higher pH with values of > 700, 11.5, 0.42, and 0.01 mg/mL at pH values of 0.8, 3.5, 4.1, and 7.3, respectively .

Mechanism of Action

Daclatasvir, including its active RRRR isomer, functions as an inhibitor of the HCV NS5A protein. [] NS5A plays a critical role in the HCV lifecycle, including viral replication and assembly. [] By inhibiting NS5A, Daclatasvir disrupts the viral lifecycle and suppresses HCV replication. []

Applications

Research suggests that the Daclatasvir RRRR isomer, as part of Daclatasvir therapy combined with Asunaprevir, significantly impacts liver fibrosis markers like Mac-2 binding protein glycosylation isomer (M2BPGi) in patients achieving sustained virological response (SVR). [, , ] This application aids in understanding the relationship between antiviral therapy response and liver fibrosis progression.

Studying HCV/HIV-1 Co-infection Treatment:

Studies involving Daclatasvir, containing the active RRRR isomer, demonstrate its efficacy in treating HCV/HIV-1 co-infected patients, including those with inherited bleeding disorders. [] This application highlights its potential in managing complex co-infections.

Asunaprevir

    Relevance: Asunaprevir is often used in combination therapy with daclatasvir for the treatment of HCV infection. Studies have investigated the clinical significance of biomarkers, such as mac-2 binding protein glycosylation isomer (M2BPGi), in patients receiving this combination therapy [, , , ]. Additionally, research has explored the impact of serum concentrations of both asunaprevir and daclatasvir on liver health during treatment [].

    Relevance: Sofosbuvir is often used in combination with other direct-acting antiviral drugs, including daclatasvir, for HCV treatment. Clinical studies have explored the efficacy and safety of sofosbuvir plus daclatasvir, with or without ribavirin, in treating HCV/HIV-1 co-infected patients []. These studies often evaluate treatment outcomes using biomarkers like M2BPGi [].

Ledipasvir

    Relevance: Similar to the relevance of sofosbuvir, ledipasvir is often combined with sofosbuvir as a treatment regimen for HCV infection. Clinical research has evaluated the effectiveness and safety of this combination therapy in treating HCV/HIV-1 co-infected individuals [].

Ribavirin

    Relevance: Ribavirin has been used in combination with interferon-based therapies and, more recently, with direct-acting antiviral drugs like sofosbuvir and daclatasvir for HCV treatment. Studies have investigated the efficacy and safety profiles of these combination therapies, particularly in challenging patient populations such as those co-infected with HCV/HIV-1 [].

    Compound Description: These compounds are synthetic analogues of daclatasvir, modified with different amino acid substitutions. They are being investigated for their potential as NS5A HCV inhibitors [].

    Relevance: These analogues represent a series of structurally related compounds designed based on the structure of daclatasvir. The modifications aim to explore the structure-activity relationship and potentially identify compounds with improved antiviral activity or pharmacological properties []. The specific "RRRR" isomer of daclatasvir is likely part of this broader research on daclatasvir and its analogues.

Properties

CAS Number

1417333-58-4

Product Name

Daclatasvir RRRR Isomer

Molecular Formula

C₄₀H₅₀N₈O₆

Molecular Weight

738.88

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.